Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

L'acido 4-(dibifenil-4-ilammino)fenilboronico è un composto organoborico altamente specializzato, utilizzato principalmente come intermedio in sintesi organiche avanzate, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, reazioni di Suzuki-Miyaura). La sua struttura molecolare unica, caratterizzata da un gruppo amminico dibifenilico e un gruppo boronic acid, conferisce elevata stabilità e reattività selettiva. Questo reagente è particolarmente utile nella sintesi di materiali optoelettronici e farmaceutici, grazie alla sua capacità di formare legami carbonio-carbonio in condizioni moderate. La purezza elevata e la buona solubilità in solventi organici comuni lo rendono adatto per applicazioni in chimica fine e ricerca accademica.
4-(Dibiphenyl-4-ylamino)phenylboronic acid structure
943836-24-6 structure
Nome del prodotto:4-(Dibiphenyl-4-ylamino)phenylboronic acid
Numero CAS:943836-24-6
MF:C30H24BNO2
MW:441.328067779541
CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(Dibiphenyl-4-ylamino)phenylboronic acid
    • B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
    • (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
    • 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
    • 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
    • 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
    • Inchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
    • Chiave InChI: BEBLXYZXQGRFKD-UHFFFAOYSA-N
    • Sorrisi: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6

Proprietà sperimentali

  • Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 234-237 ºC (hexane )
  • Solubilità: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
¥1129.00 2024-04-24
Ambeed
A474439-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$183.0 2025-03-04
Chemenu
CM131492-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
1g
$250 2021-08-05
Alichem
A019128092-1g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 95%
1g
$620.00 2023-08-31
Ambeed
A474439-100mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
100mg
$41.0 2025-03-04
eNovation Chemicals LLC
Y1336405-1g
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
1g
$175 2023-09-04
A2B Chem LLC
AI63093-250mg
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid
943836-24-6 97%
250mg
$42.00 2023-12-29
Key Organics Ltd
BS-51144-1g
(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 >97%
1g
£251.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504486-250mg
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
250mg
¥386.00 2024-04-24
Ambeed
A474439-5g
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
943836-24-6 97%
5g
$614.0 2025-03-04

4-(Dibiphenyl-4-ylamino)phenylboronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
Riferimento
Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
Riferimento
Preparation of carbazole-containing triarylamine compounds for light-emitting devices
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 120 °C; 14 h, 120 °C
Riferimento
Preparation of carbazole compounds for organic electroluminescent devices
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Diversification of carbazoles by LiCl-mediated catalytic CuI reaction
Cho, Joong Hyun; Ryu, Young-Sil; Oh, Se Hwan; Kwon, Jae Kwan; Yum, Eul Kgun, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, rt
Riferimento
Preparation of carbazole derivatives as organic electroluminescent materials
, Korea, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Riferimento
Organic luminescent compound used in OLED
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 120 °C; 16 h, 120 °C
Riferimento
Compound having triarylamine as core and application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  3 h, -78 °C; -78 °C → rt; overnight, rt
Riferimento
Preparation of carbazole compounds and their application in organic electroluminescence devices
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ;  -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
Riferimento
Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; 2.5 h, reflux
Riferimento
Aromatic amine compound containing carbazole group and its organic electroluminescent device
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Riferimento
Benzopyrimidine derivative, preparation and application in OLED
, China, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 105 °C; 24 h, 105 °C
Riferimento
Preparation of dibenzofuran derivatives as organic electroluminescent materials
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 3 h, 110 °C
Riferimento
Organic light-emitting compound, organic light-emitting device and its application
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby
, Korea, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, neutralized, rt
Riferimento
Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence
Zhang, Qisheng; Kuwabara, Hirokazu; Potscavage, William J.; Huang, Shuping; Hatae, Yasuhiro; et al, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, reflux
Riferimento
Carbazole-containing organic compound and application thereof
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  rt → 110 °C; 6 h, 110 °C
Riferimento
Preparation of hole type organic electroluminescent compounds
, China, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 30 min, rt
Riferimento
Fluorene derivative and its application in organic light emitting device
, China, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ;  -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
Riferimento
Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device
, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

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